

# 3-Amino-2-iodophenol molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 3-Amino-2-iodophenol

Cat. No.: B1374696

[Get Quote](#)

## In-Depth Technical Guide: 3-Amino-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **3-Amino-2-iodophenol**, alongside generalized experimental protocols relevant to its synthesis and analysis. Due to the limited specific literature on this particular isomer, this guide draws upon established methodologies for related aminophenol and halophenol compounds to provide a robust framework for researchers.

## Core Molecular Data

The fundamental molecular properties of **3-Amino-2-iodophenol** are summarized below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>6</sub> INO
Molecular Weight	235.02 g/mol <a href="#">[1]</a>
Canonical SMILES	<chem>C1=CC(=C(C(=C1)O)I)N</chem> <a href="#">[1]</a>
CAS Number	99968-82-8 <a href="#">[1]</a>

## Chemical and Biological Significance

**3-Amino-2-iodophenol** is a substituted aromatic compound belonging to the aminophenol class. The presence of an amino group, a hydroxyl group, and an iodine atom on the benzene ring imparts a unique combination of chemical properties that make it a potentially valuable intermediate in organic synthesis.

The aminophenol scaffold is a key structural motif in many pharmaceutical compounds and dyes. The amino and hydroxyl groups can be readily modified, allowing for the construction of more complex molecules. The iodine atom is a particularly useful functional group in modern synthetic chemistry, as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This makes **3-Amino-2-iodophenol** a potential building block for the synthesis of novel pharmaceutical candidates and functional materials.

While specific biological activities for **3-Amino-2-iodophenol** are not extensively documented, the broader class of o-aminophenol derivatives has been investigated for a range of bioactivities, including antioxidant, antibacterial, and cytotoxic effects. The specific substitution pattern of **3-Amino-2-iodophenol** could modulate these activities, making it a target for further investigation in drug discovery programs.

## Generalized Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and analysis of substituted aminophenols like **3-Amino-2-iodophenol**. These protocols are based on standard organic chemistry techniques and analytical methods for related compounds.

## Synthesis Workflow: A Generalized Approach

The synthesis of a substituted aminophenol often involves a multi-step process, typically starting from a more readily available substituted benzene derivative. A plausible synthetic route could involve the introduction of the amino, hydroxyl, and iodo groups in a strategic sequence. Below is a conceptual workflow.

Caption: Generalized synthetic workflow for a substituted aminophenol.

Methodology:

- Nitration: Introduction of a nitro group onto the aromatic ring of a suitable starting material (e.g., a substituted phenol or aniline) using a nitrating agent such as a mixture of nitric acid and sulfuric acid.
- Iodination: Introduction of an iodine atom onto the aromatic ring. This can be achieved through various methods, such as electrophilic iodination using iodine and an oxidizing agent.
- Reduction of the Nitro Group: The nitro group is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
- Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, recrystallization, or distillation to yield the pure **3-Amino-2-iodophenol**.

## Analytical Workflow for Characterization

The identity and purity of the synthesized **3-Amino-2-iodophenol** would be confirmed using a combination of spectroscopic and chromatographic techniques.

Caption: Standard analytical workflow for compound characterization.

Methodologies:

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of trifluoroacetic acid) would be employed.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals would confirm the positions of the substituents on the aromatic ring.
- Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the molecular formula.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the O-H and N-H stretches of the phenol and amino groups, respectively, and the aromatic C-H and C=C vibrations.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Amino-2-iodophenol | 99968-82-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [3-Amino-2-iodophenol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374696#3-amino-2-iodophenol-molecular-weight-and-formula]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)